molecular formula C10H16O B2365278 Spiro[3.6]decan-2-one CAS No. 1189573-01-0

Spiro[3.6]decan-2-one

Cat. No.: B2365278
CAS No.: 1189573-01-0
M. Wt: 152.237
InChI Key: DVQMAZDBXPLLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.6]decan-2-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound falls under the category of spiro compounds, which are known for their distinctive twisted structures. The spiro atom in this compound is a quaternary carbon, connecting a three-membered ring and a six-membered ring. This structural feature imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.6]decan-2-one typically involves the dialkylation of an activated carbon center. One common method is the use of a 1,3-dihalide or a dilithio reagent such as 1,5-dilithiopentane. The reaction conditions often require a strong base and an inert atmosphere to prevent unwanted side reactions. For example, the dialkylation can be carried out in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar dialkylation techniques. The process is optimized for yield and purity, often incorporating purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.6]decan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of spirocyclic ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of spirocyclic alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spiro atom or adjacent carbons, using reagents like sodium alkoxides or halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium alkoxides in alcohol, alkyl halides in aprotic solvents.

Major Products:

    Oxidation: Spirocyclic ketones, carboxylic acids.

    Reduction: Spirocyclic alcohols.

    Substitution: Alkylated spirocyclic compounds.

Scientific Research Applications

Spiro[3.6]decan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic drugs and ligands.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein folding.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as spirocyclic polymers and advanced composites.

Mechanism of Action

The mechanism by which Spiro[3.6]decan-2-one exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, often leading to inhibition or activation of specific biochemical pathways. For example, in medicinal chemistry, this compound derivatives may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

    Spiro[4.5]decan-2-one: Another spirocyclic compound with a similar structure but different ring sizes.

    Spiropentadiene: A highly strained spiro compound with unique reactivity.

    Spirohexane: A simpler spiro compound with two six-membered rings.

Uniqueness: Spiro[3.6]decan-2-one is unique due to its specific ring size combination, which imparts distinct chemical properties and reactivity. Compared to Spiro[4.5]decan-2-one, it has a smaller three-membered ring, leading to different strain and reactivity profiles. Spiropentadiene, on the other hand, is much more strained and reactive, making this compound more stable and easier to handle in various applications.

Properties

IUPAC Name

spiro[3.6]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-7-10(8-9)5-3-1-2-4-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQMAZDBXPLLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.